Cas no 2621932-27-0 (methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate)

Methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the amino, chloro, and fluoro substituents—enhance reactivity and selectivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The ester functionality at the 3-position allows for further derivatization, facilitating downstream modifications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to impart favorable pharmacokinetic properties. High purity and stability under standard handling conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile supports efficient incorporation into target structures.
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate structure
2621932-27-0 structure
Product name:methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
CAS No:2621932-27-0
MF:C7H6ClFN2O2
MW:204.58614397049
MDL:MFCD34593570
CID:5065929
PubChem ID:156117558

methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-6-chloro-5-fluoronicotinate
    • INDEX NAME NOT YET ASSIGNED
    • methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
    • Methyl4-amino-6-chloro-5-fluoronicotinate
    • SCHEMBL23043656
    • CS-0371897
    • AT28320
    • EN300-28228597
    • DB-402472
    • 2621932-27-0
    • MDL: MFCD34593570
    • Inchi: 1S/C7H6ClFN2O2/c1-13-7(12)3-2-11-6(8)4(9)5(3)10/h2H,1H3,(H2,10,11)
    • InChI Key: MAAYDZRXUKJZNT-UHFFFAOYSA-N
    • SMILES: C(C1=CN=C(Cl)C(F)=C1N)(=O)OC

Computed Properties

  • Exact Mass: 204.0101833g/mol
  • Monoisotopic Mass: 204.0101833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2Ų

methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1102569-1g
methyl 4-amino-6-chloro-5-fluoronicotinate
2621932-27-0 97%
1g
$350 2024-06-05
Enamine
EN300-28228597-5g
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
2621932-27-0
5g
$3812.0 2023-09-09
Enamine
EN300-28228597-0.25g
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
2621932-27-0
0.25g
$1209.0 2023-09-09
Aaron
AR0223OD-250mg
Methyl 4-amino-6-chloro-5-fluoronicotinate
2621932-27-0 98%
250mg
$379.00 2025-02-13
Enamine
EN300-28228597-5.0g
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
2621932-27-0
5.0g
$5137.0 2023-07-07
Enamine
EN300-28228597-0.1g
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
2621932-27-0
0.1g
$1157.0 2023-09-09
Enamine
EN300-28228597-0.5g
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
2621932-27-0
0.5g
$1262.0 2023-09-09
1PlusChem
1P0223G1-1g
Methyl 4-amino-6-chloro-5-fluoronicotinate
2621932-27-0 98%
1g
$1134.00 2023-12-18
eNovation Chemicals LLC
Y1102569-25g
methyl 4-amino-6-chloro-5-fluoronicotinate
2621932-27-0 97%
25g
$1800 2025-03-01
eNovation Chemicals LLC
Y1104929-5g
methyl 4-amino-6-chloro-5-fluoronicotinate
2621932-27-0 95%
5g
$2650 2024-07-23

Additional information on methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate

Methyl 4-Amino-6-Chloro-5-Fluoropyridine-3-Carboxylate: A Comprehensive Overview

Methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, with the CAS number 2621932-27-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with an amino group at position 4, a chlorine atom at position 6, a fluorine atom at position 5, and a methyl ester group at position 3. These substituents contribute to its distinctive chemical properties and make it a valuable molecule for various applications.

The synthesis of methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and esterification processes. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly enhance the efficiency of constructing the pyridine ring with the desired substituents.

In terms of applications, this compound has shown promising potential in the development of novel agrochemicals and pharmaceutical agents. Its amino group and halogen substituents make it an ideal candidate for modifying bioactive molecules. For example, studies have demonstrated that derivatives of this compound exhibit potent antifungal and insecticidal activities, making them valuable leads for crop protection products. Additionally, its fluorinated structure has been explored in drug design due to the unique electronic properties imparted by the fluorine atom.

Recent research has also focused on understanding the photophysical properties of methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate. The presence of electron-withdrawing groups such as chlorine and fluorine on the pyridine ring enhances its fluorescence quantum yield, making it a potential candidate for fluorescent sensing applications. Furthermore, its ability to coordinate with metal ions has opened avenues for its use in catalysis and metallophoresis.

The toxicity profile of this compound has been extensively studied to ensure its safe handling and application. According to recent toxicological evaluations, methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still underway to fully assess its safety profile.

In conclusion, methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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